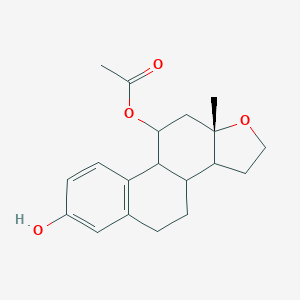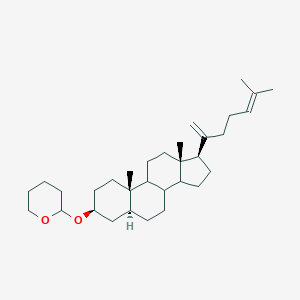
3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acid, also known as 11-Deoxycortisol, is a steroid hormone that is produced by the adrenal gland. It is an important biomarker for diagnosing adrenal gland disorders such as Addison's disease and Cushing's syndrome. In addition, it has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol is complex and not fully understood. It is known to bind to the glucocorticoid receptor, which is a transcription factor that regulates the expression of genes involved in a wide range of physiological processes. Through this binding, 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol is able to modulate the expression of genes involved in immune regulation, metabolism, and stress response.
Biochemical and Physiological Effects:
3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate the immune response by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to regulate glucose metabolism by increasing the production of glucose in the liver and decreasing glucose uptake in peripheral tissues. Finally, it has been shown to have anti-inflammatory effects by suppressing the production of prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol in lab experiments is its specificity as a biomarker for adrenal gland disorders. It is also relatively easy to measure using standard laboratory techniques. However, one of the limitations of using 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol is its potential for cross-reactivity with other steroid hormones, which can lead to inaccurate results.
Orientations Futures
There are several directions for future research on 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol. One area of interest is its potential role in regulating the immune response in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as a therapeutic target for metabolic disorders such as diabetes and obesity. Finally, further research is needed to better understand the mechanism of action of 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol and its potential interactions with other steroid hormones.
Méthodes De Synthèse
The synthesis of 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol can be achieved through several methods, including chemical synthesis and biological synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while biological synthesis involves the use of enzymes or microorganisms to produce the compound. One of the most commonly used methods for synthesizing 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol is through the conversion of progesterone using a series of chemical reactions.
Applications De Recherche Scientifique
3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol has been extensively studied for its potential applications in scientific research. It has been used as a biomarker for diagnosing adrenal gland disorders, as well as for monitoring the effectiveness of treatments for these disorders. In addition, it has been studied for its potential role in the regulation of the immune system, as well as its potential anti-inflammatory effects.
Propriétés
Numéro CAS |
129238-72-8 |
|---|---|
Nom du produit |
3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acid |
Formule moléculaire |
C13H10N4O2 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(10R,11R,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H38O9/c1-12(28)16-6-7-17-15-5-4-13-10-14(29)8-9-26(13,2)19(15)18(11-27(16,17)3)35-25-22(32)20(30)21(31)23(36-25)24(33)34/h10,15-23,25,30-32H,4-9,11H2,1-3H3,(H,33,34)/t15?,16-,17?,18-,19?,20+,21+,22-,23+,25-,26+,27-/m1/s1 |
Clé InChI |
WVTMNZAPPOMZST-JZCVQVRRSA-N |
SMILES isomérique |
CC(=O)[C@H]1CCC2[C@@]1(C[C@H](C3C2CCC4=CC(=O)CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
SMILES canonique |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Synonymes |
11-HPG 11-hydroxyprogesterone 11-glucuronide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate](/img/structure/B237388.png)
![2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237396.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide](/img/structure/B237409.png)
![3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one](/img/structure/B237413.png)
![2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide](/img/structure/B237422.png)

![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)